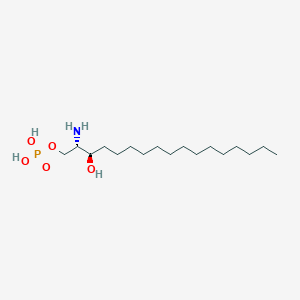
Acid Fuchsin calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Fuchsin calcium salt, also known as Acid Magenta, Acid Rubin, Fuchsin S, SS, SS, ST, or SIII, Rubin S, is a sulfonated triaminotriphenylmethane . It is certified by the Biological Stain Commission with a dye content of ≥60% . It is used as a biological stain in preparations including the histopathological polychrome of Pianese, the Ehrlich-Biondi triacid procedure for blood smears, and the Altmann stain for mitochondria .
Molecular Structure Analysis
The linear formula of Acid Fuchsin calcium salt is C20H17N3O9S3Ca . It has a molecular weight of 579.64 . The SMILES string representation is [Ca++].Cc1cc (cc (c1N)S ( [O-]) (=O)=O)\C (c2ccc (N)c (c2)S ( [O-]) (=O)=O)=C3\C=CC (=N)C (=C3)S (O) (=O)=O .Chemical Reactions Analysis
At pH 12-14, Acid Fuchsin changes from red to colorless .Physical And Chemical Properties Analysis
Acid Fuchsin calcium salt is a dark, green powder that forms a purplish-red solution in water . At pH 12-14, it changes from red to colorless .Scientific Research Applications
Biological Staining
Acid Fuchsin is used as a biological stain in various preparations. It is a component of the Masson polychrome variant, Van Gieson, and Mallory connective tissue stains . These stains are used to differentiate between collagen and muscle fibers in histological tissue sections .
Fluorescent Staining of Latent Fingerprints
Acid Fuchsin can be used for fluorescent staining of latent fingerprints . This application is particularly useful in forensic science, where it can help investigators identify individuals based on the unique patterns of their fingerprints .
Tracking Water Flow Within Plants
Another interesting application of Acid Fuchsin is in the tracking of water flow within plants . By adding the dye to the water supply, researchers can observe how water moves through the plant’s vascular system .
Agar Growth Medium for Yeasts
Acid Fuchsin can be added to an agar growth medium for yeasts . The dye helps differentiate between different species of yeast, making it easier for researchers to study their growth and behavior .
Histopathological Polychrome of Pianese
Acid Fuchsin is used in the histopathological polychrome of Pianese . This staining technique is used to visualize different components of cells and tissues, aiding in the diagnosis of various diseases .
6. Ehrlich-Biondi Triacid Procedure for Blood Smears In the field of hematology, Acid Fuchsin is used in the Ehrlich-Biondi triacid procedure for blood smears . This staining method helps in the identification and differentiation of blood cells .
Altmann Stain for Mitochondria
Acid Fuchsin is also used in the Altmann stain for mitochondria . This staining technique is used to visualize mitochondria in cells, which is crucial for studies related to cell metabolism and energy production .
8. Adsorption of Dye Pollutants in Water A recent study has shown that Acid Fuchsin can be used in the adsorption of dye pollutants in water . The study demonstrated the high adsorption performance of Acid Fuchsin using hydroxyapatite prepared from fish scales . This application is particularly relevant in the field of environmental science, where there is a growing need for effective methods to remove pollutants from water .
Safety And Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, rinse mouth with water . It is also advised to avoid dust formation .
Future Directions
properties
IUPAC Name |
calcium;(3E)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSOAESJQVWXBZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C(\C2=CC(=C(C=C2)N)S(=O)(=O)O)/C3=CC(=C(C=C3)N)S(=O)(=O)[O-])/C=C(C1=N)S(=O)(=O)[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17CaN3O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
calcium;(3E)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)



![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)